2,7-Diamino-1-hydroxymitosene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Hydroxy-2,7-diaminoMitosene: is a derivative of mitomycin C, a well-known antitumor antibiotic. This compound is formed through the bioreductive metabolism of mitomycin C and has been studied for its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-1-Hydroxy-2,7-diaminoMitosene is synthesized through the reduction of mitomycin C. The process involves the use of reducing agents such as NADPH and brewers’ yeast NADPH: (acceptor) oxidoreductase (Old Yellow enzyme, EC 1.6.99.1) under anaerobic conditions at pH 8.0 . The reaction yields both cis- and trans-1-hydroxy-2,7-diaminoMitosenes, with respective yields of 45% and 30% .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: trans-1-Hydroxy-2,7-diaminoMitosene undergoes various chemical reactions, including:
Reduction: The compound is formed through the reduction of mitomycin C.
Alkylation: It can alkylate DNA, forming adducts at specific sites.
Common Reagents and Conditions:
Reducing Agents: NADPH and brewers’ yeast NADPH: (acceptor) oxidoreductase.
Reaction Conditions: Anaerobic conditions at pH 8.0.
Major Products:
Scientific Research Applications
Chemistry:
DNA Alkylation Studies: trans-1-Hydroxy-2,7-diaminoMitosene is used to study DNA alkylation and the formation of DNA adducts.
Biology:
Cellular Metabolism: The compound is studied for its role in the bioreductive metabolism of mitomycin C in tumor cells.
Medicine:
Cancer Treatment: trans-1-Hydroxy-2,7-diaminoMitosene is investigated for its potential as an antitumor agent due to its ability to form DNA adducts and cross-links
Industry:
Pharmaceutical Development: The compound is of interest in the development of new chemotherapeutic agents.
Mechanism of Action
trans-1-Hydroxy-2,7-diaminoMitosene exerts its effects through the alkylation of DNA. The compound forms adducts at specific sites on the DNA, leading to cross-linking and disruption of DNA replication and transcription . This mechanism is similar to that of mitomycin C, but the specific adducts formed by trans-1-Hydroxy-2,7-diaminoMitosene are less toxic and mutagenic .
Comparison with Similar Compounds
Mitomycin C: The parent compound from which trans-1-Hydroxy-2,7-diaminoMitosene is derived.
2,7-DiaminoMitosene: Another metabolite of mitomycin C with similar properties.
Uniqueness: trans-1-Hydroxy-2,7-diaminoMitosene is unique in its specific DNA adduct formation, which is less toxic and mutagenic compared to other mitomycin C metabolites . This makes it a promising candidate for further research and potential therapeutic applications.
Properties
IUPAC Name |
(2,6-diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c1-4-8(16)13(21)7-5(3-23-14(17)22)9-12(20)6(15)2-18(9)10(7)11(4)19/h6,12,20H,2-3,15-16H2,1H3,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHZZRIKMUCTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911256 |
Source
|
Record name | (2,7-Diamino-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl)methyl hydrogen carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30911256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096-49-7 |
Source
|
Record name | 2,7-Diamino-1-hydroxymitosene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,7-Diamino-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl)methyl hydrogen carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30911256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.